molecular formula C24H24FN3O3 B2901564 6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one CAS No. 921836-27-3

6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one

Cat. No.: B2901564
CAS No.: 921836-27-3
M. Wt: 421.472
InChI Key: LDQAVHOMUOXKQO-UHFFFAOYSA-N
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Description

6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the benzylpiperidine, fluorophenyl, and methoxypyridazinone moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzylpiperidine Moiety: This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve the coupling of a fluorophenyl halide with an appropriate nucleophile.

    Construction of the Pyridazinone Core: The final step often involves the cyclization of an intermediate compound to form the pyridazinone ring, followed by methoxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Benzylpiperidine-1-carbonyl)-2-phenyl-5-methoxypyridazin-3-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    6-(4-Benzylpiperidine-1-carbonyl)-2-(4-chlorophenyl)-5-methoxypyridazin-3-one: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

    6-(4-Benzylpiperidine-1-carbonyl)-2-(4-methylphenyl)-5-methoxypyridazin-3-one: The presence of a methyl group instead of fluorine may alter its pharmacological profile.

Uniqueness

The presence of the fluorophenyl group in 6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3/c1-31-21-16-22(29)28(20-9-7-19(25)8-10-20)26-23(21)24(30)27-13-11-18(12-14-27)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQAVHOMUOXKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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